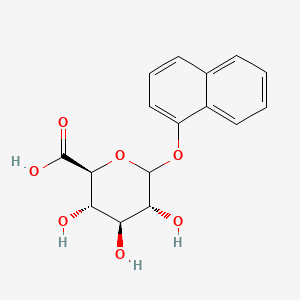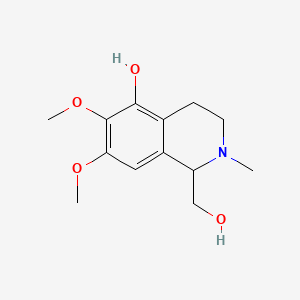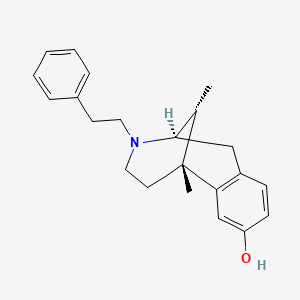
5-Phenyl-1,3-pentadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,3-pentadiyne is a member of benzenes.
5-Phenyl-1, 3-pentadiyne, also known as 2, 4-pentadiynylbenzene, 9CI or benzyldiacetylene, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 5-Phenyl-1, 3-pentadiyne is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-phenyl-1, 3-pentadiyne is primarily located in the membrane (predicted from logP). Outside of the human body, 5-phenyl-1, 3-pentadiyne can be found in herbs and spices. This makes 5-phenyl-1, 3-pentadiyne a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Antifungal Properties
5-Phenyl-1,3-pentadiyne has been identified as an antifungal constituent in the essential oil fraction of Artemisia dracunculus. Its antifungal activities against various Colletrotichum species were reported for the first time, highlighting its potential in addressing fungal infections (Meepagala, Sturtz, & Wedge, 2002).
Chemical Synthesis and Reactions
- 5-Phenyl-1,3-pentadiyne plays a role in chemical syntheses and reactions. Its involvement in the preparation and reactivity of various compounds was described in several studies. These include its use in coupling reactions, Grignard and related reactions, and rearrangements (Taniguchi, Mathai, & Miller, 2003).
- The compound has been studied for its effects on the activation enthalpy and transition structure geometry in 1,5-hydrogen shifts, providing insights into phenyl-substituent effects in chemical processes (Hayase, Hrovat, & Borden, 2004).
Catalysis
- 5-Phenyl-1,3-pentadiyne has been explored in the context of catalysis, specifically in stabilizing palladium nanoparticles for Suzuki cross-couplings and Heck reactions. This indicates its potential utility in organic synthesis and catalytic processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Eco-sustainable Synthesis
- Its derivatives have been involved in eco-sustainable synthesis methods. For example, a study on the synthesis of 2-phenyl 1,3-benzodioxole derivatives for potential anticancer, antibacterial, and DNA binding agents suggests the versatility of phenyl-1,3-pentadiyne related compounds in medicinal chemistry (Gupta et al., 2016).
Photoluminescence and Carrier Transport
- The photoluminescence and carrier transport properties of derivatives of 5-Phenyl-1,3-pentadiyne have been investigated, highlighting its significance in materials science, particularly in the field of electroluminescence (Yu et al., 2005).
Propriétés
Numéro CAS |
41268-41-1 |
|---|---|
Nom du produit |
5-Phenyl-1,3-pentadiyne |
Formule moléculaire |
C11H8 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
penta-2,4-diynylbenzene |
InChI |
InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,8H2 |
Clé InChI |
ZZGANZXITREHOP-UHFFFAOYSA-N |
SMILES |
C#CC#CCC1=CC=CC=C1 |
SMILES canonique |
C#CC#CCC1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



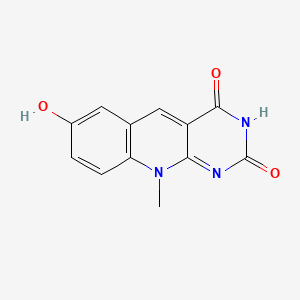
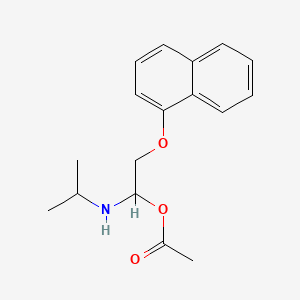

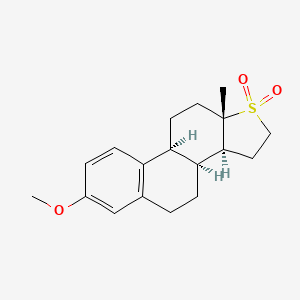
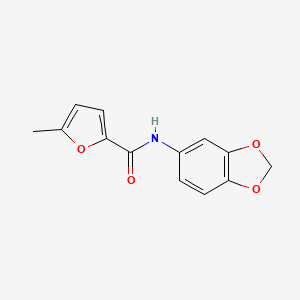
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
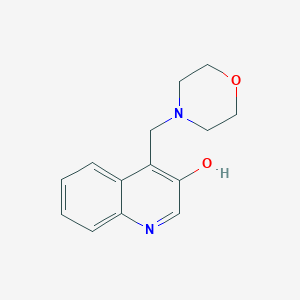
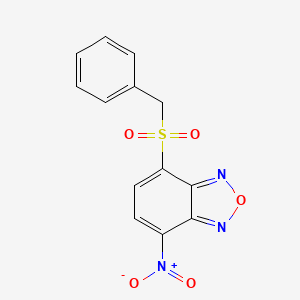
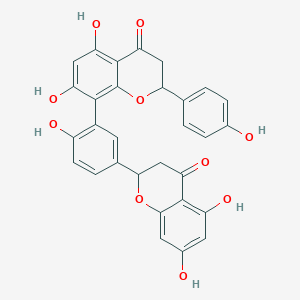
![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)
